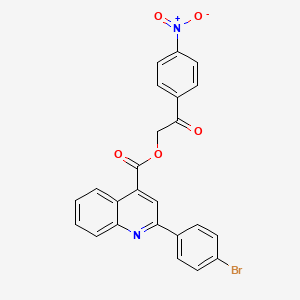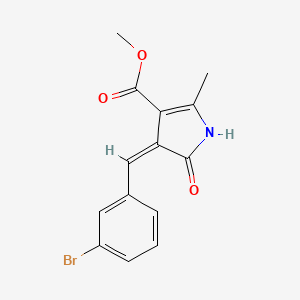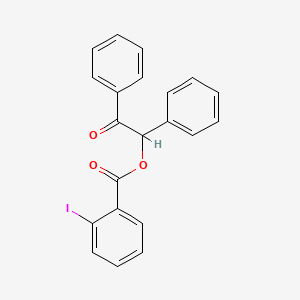
4-amino-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
4-amino-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU9516, is a kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first synthesized by scientists at Sugen Inc., a biotechnology company, in the late 1990s. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
4-amino-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 by binding to the ATP-binding site of these kinases. This prevents ATP from binding to the kinase and inhibits its activity. By inhibiting these kinases, this compound can prevent cancer cells from dividing and proliferating, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and immune responses. This compound has also been shown to inhibit the activity of the kinase GSK-3β, which is involved in several signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-amino-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a potent kinase inhibitor that can be used to study the role of CDKs in cancer and other diseases. However, one limitation is that it may not be specific to a particular kinase, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-amino-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Another direction is to develop more specific CDK inhibitors that can target specific kinases and minimize off-target effects. Finally, further research is needed to understand the long-term effects of this compound and its potential for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
4-amino-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9, which play important roles in cell cycle regulation and transcription. By inhibiting these kinases, this compound can prevent cancer cells from dividing and proliferating, leading to cell death.
Eigenschaften
IUPAC Name |
4-amino-2-(3,4-dimethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-9-6-7-11(8-10(9)2)18-15(19)12-4-3-5-13(17)14(12)16(18)20/h3-8H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLFSACXTWEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3931911.png)
![3-(2-chlorophenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931919.png)


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3931936.png)

![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3931962.png)
![2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B3931963.png)


![N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3931971.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3931977.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B3931982.png)
